Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1242094-20-7
VCID: VC2568025
InChI: InChI=1S/C15H18BrN3O2/c1-15(2,3)21-14(20)18-9-13-17-8-12(19-13)10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20)
SMILES: CC(C)(C)OC(=O)NCC1=NC=C(N1)C2=CC=C(C=C2)Br
Molecular Formula: C15H18BrN3O2
Molecular Weight: 352.23 g/mol

Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate

CAS No.: 1242094-20-7

Cat. No.: VC2568025

Molecular Formula: C15H18BrN3O2

Molecular Weight: 352.23 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate - 1242094-20-7

Specification

CAS No. 1242094-20-7
Molecular Formula C15H18BrN3O2
Molecular Weight 352.23 g/mol
IUPAC Name tert-butyl N-[[5-(4-bromophenyl)-1H-imidazol-2-yl]methyl]carbamate
Standard InChI InChI=1S/C15H18BrN3O2/c1-15(2,3)21-14(20)18-9-13-17-8-12(19-13)10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20)
Standard InChI Key UEHZDQQNTCBVCQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=NC=C(N1)C2=CC=C(C=C2)Br
Canonical SMILES CC(C)(C)OC(=O)NCC1=NC=C(N1)C2=CC=C(C=C2)Br

Introduction

Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates, which are esters or salts of carbamic acid. This compound is notable for its applications in medicinal chemistry and organic synthesis due to its unique structural features, including a tert-butyl group, a carbamate functional group, and a bromophenyl-substituted imidazole moiety .

Synthesis and Purification

The synthesis of tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate typically involves a series of chemical reactions under controlled conditions to minimize side reactions. The purification of the final product can be achieved through recrystallization or chromatography techniques, such as high-performance liquid chromatography (HPLC).

Biological Activity and Potential Therapeutic Uses

This compound exhibits potential biological activity due to its imidazole ring, which can participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to biological targets such as enzymes or receptors. The presence of the bromophenyl substituent may also contribute to enhanced pharmacological profiles by modulating lipophilicity and electronic properties. Compounds containing imidazole moieties are known to exhibit diverse biological activities, including anti-inflammatory and antimicrobial properties.

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